6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate
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Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a chemical compound that is characterized by its unique structural components including thiadiazole, pyran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate typically involves multi-step reactions:
Thiadiazole Formation: : Starting with the formation of the 1,3,4-thiadiazole ring via cyclization reactions involving thiosemicarbazides and carbon disulfide in the presence of an acidic or basic catalyst.
Pyran Ring Synthesis: : The next step includes synthesizing the 4-oxo-4H-pyran derivative through condensation reactions involving ethyl acetoacetate and appropriate aldehydes.
Coupling Reaction: : Finally, the coupling of the thiadiazole and pyran derivatives with 2-chloro-5-nitrobenzoate is performed using coupling agents such as DCC (dicyclohexylcarbodiimide) in organic solvents like dichloromethane.
Industrial Production Methods
Large-scale industrial production typically optimizes these steps to ensure higher yields and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Undergoes oxidation reactions forming sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro group, converting it into an amine.
Substitution: : Halogen substitution reactions can occur, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Uses reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: : Can involve nucleophiles like sodium methoxide or potassium thiolate under basic conditions.
Major Products Formed
The reactions lead to various products such as sulfoxides, amines, or substituted derivatives, depending on the reagents and conditions.
Scientific Research Applications
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate has broad applications:
Chemistry: : Used as a precursor for the synthesis of more complex molecules.
Biology: : Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: : Research is ongoing to evaluate its efficacy as an anticancer or antiviral agent.
Industry: : Employed in the manufacture of specialized coatings and polymers.
Mechanism of Action
The compound's mechanism of action is generally linked to its structural moieties:
Thiadiazole and Pyran Rings: : These moieties interact with biological targets such as enzymes and receptors, disrupting normal cell functions.
Chloro and Nitro Groups: : Contribute to the compound's reactivity, facilitating interactions at the molecular level.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate stands out due to its unique combination of moieties that confer a distinctive set of properties.
Similar Compounds: : Includes derivatives with variations in the thiadiazole or pyran rings, such as 5-(2-ethylbutanamido)-1,3,4-thiadiazole and 4-oxo-4H-pyran derivatives.
In essence, the uniqueness of this compound lies in its intricate and versatile structure, which makes it valuable for multiple scientific and industrial applications.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O7S2/c1-3-11(4-2)18(28)23-20-24-25-21(35-20)34-10-13-8-16(27)17(9-32-13)33-19(29)14-7-12(26(30)31)5-6-15(14)22/h5-9,11H,3-4,10H2,1-2H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAGBRJRBLQBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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